molecular formula C9H8O4 B1664458 4-Acetoxybenzoic acid CAS No. 2345-34-8

4-Acetoxybenzoic acid

Cat. No. B1664458
Key on ui cas rn: 2345-34-8
M. Wt: 180.16 g/mol
InChI Key: GDBUZIKSJGRBJP-UHFFFAOYSA-N
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Patent
US05268443

Procedure details

An amount of 4-hydroxybenzoic acid (92.1 grams (g), 0.67 mole) was dissolved in a solution of sodium hydroxide (NaOH) (53.4 g, 1.33 moles) and 1.33 liters (L) of water in a 4 L beaker. The solution was stirred and cooled to a temperature of 0° C. by adding crushed ice, then acetic anhydride (102.1 g, 1.00 mole) was added. The temperature was maintained at -2° C. for 1 hour by adding one kilogram (kg) of crushed ice. A solution of concentrated hydrochloric acid (HCl) (144.7 g, 1.42 moles) in 267 milliliters (ml) of water was added. The slurry was stirred briefly and filtered. The product was washed twice by stirring it with 2 L portions of fresh water then filtered and dried in a vacuum oven at 80° C. for 16 hours. After recrystallization from methyl isobutyl ketone, the product consisted of 111 g of white crystals with a melting point (m.p.) of 192° C. to 192.5° C.
Quantity
92.1 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.33 L
Type
solvent
Reaction Step One
Quantity
102.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
144.7 g
Type
reactant
Reaction Step Four
Name
Quantity
267 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].[C:13](OC(=O)C)(=[O:15])[CH3:14].Cl>O>[C:13]([O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1)(=[O:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
92.1 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
53.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.33 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
102.1 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Four
Name
Quantity
144.7 g
Type
reactant
Smiles
Cl
Name
Quantity
267 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
crushed ice
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at -2° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The slurry was stirred briefly
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product was washed twice
STIRRING
Type
STIRRING
Details
by stirring it with 2 L portions of fresh water
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 80° C. for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After recrystallization from methyl isobutyl ketone
CUSTOM
Type
CUSTOM
Details
consisted of 111 g of white crystals with a melting point (m.p.) of 192° C. to 192.5° C.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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